nTzDpa

Overview

Description

NTzDpa is a potent, selective non-thiazolidinedione PPARγ partial agonist . It produces 25% maximum efficacy and antagonizes full agonist activity by 60% . It displays no activity at PPARα or PPARδ receptors .

Synthesis Analysis

The synthesis of nTzDpa has been discussed in several studies . It was identified through directed chemical synthesis and molecular modeling as a potent, acyl indole PPARγ ligand .Molecular Structure Analysis

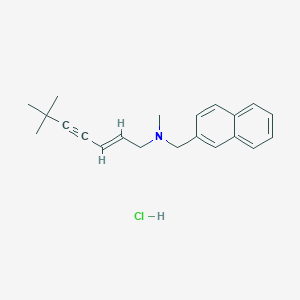

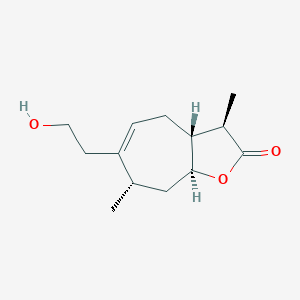

The structure of nTzDpa differs significantly from typical thiazolidinediones (TZDs), and additional PPAR ligands used in the studies . It has a molecular weight of 428.33 and its molecular formula is C22H15Cl2NO2S .Chemical Reactions Analysis

In cell-based assays for transcriptional activation, nTzDpa served as a selective, potent PPARγ partial agonist and was able to antagonize the activity of PPARγ full agonists . It also displayed partial agonist effects when its ability to promote adipogenesis in 3T3-L1 cells was evaluated .Physical And Chemical Properties Analysis

NTzDpa has a molecular weight of 428.33 and its molecular formula is C22H15Cl2NO2S . It is soluble to 100 mM in DMSO .Scientific Research Applications

Antibiotic Against Bacterial Persisters

nTzDpa has been discovered and optimized as an antibiotic effective against bacterial persisters . It kills both growing and persistent Staphylococcus aureus cells by lipid bilayer disruption . This is particularly important as conventional antibiotics are not effective in treating infections caused by drug-resistant or persistent non-growing bacteria .

No Detectable Development of Resistance

Staphylococcus aureus exhibited no detectable development of resistance to nTzDpa . This is a significant advantage in the field of antibiotic development, where resistance to antibiotics is a major challenge.

Synergistic Action with Aminoglycosides

nTzDpa has been found to act synergistically with aminoglycosides . This means that the combined effect of nTzDpa and aminoglycosides is greater than the sum of their individual effects, potentially enhancing the effectiveness of treatment.

Potency and Selectivity Against MRSA Membranes

The potency and selectivity of nTzDpa against Methicillin-resistant Staphylococcus aureus (MRSA) membranes have been improved compared to mammalian membranes . This was achieved by leveraging synthetic chemistry guided by molecular dynamics simulations .

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Modulator

nTzDpa has been identified and characterized as a novel non-thiazolidinedione selective PPARγ modulator . PPARγ is a nuclear receptor that plays a critical role in adipocyte gene expression and differentiation .

Antidiabetic Properties

nTzDpa has been shown to serve as an agonist of the peroxisome proliferator-activated receptor γ (PPARγ), which is associated with antidiabetic effects . This could potentially lead to new therapies for diabetes.

Mechanism of Action

Target of Action

nTzDpa is a potent, selective non-thiazolidinedione PPARγ partial agonist . The primary target of nTzDpa is the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear hormone receptor that plays a critical role in adipocyte gene expression and differentiation .

Mode of Action

nTzDpa binds potently to PPARγ with high selectivity . It serves as a selective, potent PPARγ partial agonist and is able to antagonize the activity of PPARγ full agonists .

Biochemical Pathways

It is known that ntzdpa produces altered pparγ conformational stability compared to full agonists . This altered conformational stability can lead to distinctive gene expression profiles and reduced adipogenic cellular effects .

Result of Action

nTzDpa has been shown to modulate metabolism and insulin sensitivity without causing cardiac hypertrophy in mice in vivo . It also has antimicrobial activity, effectively killing both growing and persistent Staphylococcus aureus cells by lipid bilayer disruption .

Action Environment

The action of nTzDpa can be influenced by various environmental factors. For instance, the compound’s antimicrobial activity can be affected by the presence of other antimicrobial agents, as nTzDpa has been shown to act synergistically with aminoglycosides . .

Future Directions

properties

IUPAC Name |

5-chloro-1-[(4-chlorophenyl)methyl]-3-phenylsulfanylindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15Cl2NO2S/c23-15-8-6-14(7-9-15)13-25-19-11-10-16(24)12-18(19)21(20(25)22(26)27)28-17-4-2-1-3-5-17/h1-12H,13H2,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUPOTURDKDMIGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=C(N(C3=C2C=C(C=C3)Cl)CC4=CC=C(C=C4)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40433292 | |

| Record name | nTzDpa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

nTzDpa | |

CAS RN |

118414-59-8 | |

| Record name | nTzDpa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 5-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoate](/img/structure/B116732.png)